1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO3S/c12-9-3-8(1-2-10(9)13)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUPJHHJHWQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a sulfonyl group attached to a trifluoroethoxy-substituted azetidine ring. The presence of the 3-chloro-4-fluorophenyl moiety is significant for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing azetidine rings have been noted for their antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains, potentially through inhibition of cell wall synthesis or protein synthesis pathways .
- Antiviral Activity : Azetidinone derivatives have demonstrated antiviral properties against DNA and RNA viruses. The mechanism typically involves interference with viral replication processes .
- Anticancer Activity : Some azetidine derivatives have been reported to inhibit the proliferation of cancer cells. For example, studies have shown that certain compounds can induce apoptosis in human breast cancer cell lines .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | EC50 (µM) |
|---|---|---|---|
| Compound A | Antiviral | Human coronavirus (229E) | 45 |
| Compound B | Anticancer | MCF-7 Breast Carcinoma | Nanomolar range |
| Compound C | Antibacterial | E. coli | 25 |
Case Studies
- Antiviral Efficacy : A study on azetidinone derivatives showed that one compound inhibited the replication of human coronavirus with an EC50 value significantly lower than that of standard antiviral drugs like ribavirin . This suggests a promising avenue for developing new antiviral agents.
- Anticancer Properties : Research indicated that compounds with the azetidine structure could inhibit cell growth in various cancer models. Specifically, derivatives demonstrated potent activity against MCF-7 and MDA-MB-231 cell lines at low concentrations, indicating their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s azetidine core distinguishes it from benzimidazole (e.g., Lansoprazole derivatives) or pyrazole-based analogs.
- Aryl Sulfonyl Group : The 3-chloro-4-fluorophenyl group is shared with the spiroazetidine-indoline derivative (cis-3o), suggesting synthetic versatility in sulfonylation reactions . In contrast, cyclopropyl or benzimidazole-linked sulfonyl groups are seen in JAK inhibitors or proton pump inhibitors, respectively .
- Substituent Effects : The 2,2,2-trifluoroethoxy group in the target compound mirrors substituents in Lansoprazole derivatives, where it enhances acid stability and bioavailability . This contrasts with the 4-methoxyphenyl group in cis-3o, which may reduce steric hindrance but offer less metabolic resistance .
Pharmacological and Industrial Relevance
- Enzyme Inhibition : The trifluoroethoxy group’s electron-withdrawing properties are critical in both the target compound and Lansoprazole derivatives for stabilizing reactive intermediates or enhancing membrane permeability .
- Pesticide vs. Pharmaceutical Applications : Compounds like flufenprox () and ethametsulfuron methyl ester () share trifluoroethoxy or sulfonyl groups but are optimized for pesticidal activity, whereas the target compound’s azetidine core aligns with medicinal chemistry trends for kinase inhibitors .
Q & A
Basic: What are the recommended synthetic routes for 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of the azetidine core using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Subsequent trifluoroethoxy substitution at the azetidine nitrogen is achieved via nucleophilic displacement with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base like NaH .
Optimization Tips:
- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) for higher yields .
Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
A combination of NMR (¹H, ¹³C, ¹⁹F) and LC-MS is essential for structural confirmation. Key steps:
- ¹⁹F NMR : Detects trifluoroethoxy (-OCF₃) and fluorophenyl groups, with shifts typically between -60 to -80 ppm .
- HRMS : Validates molecular weight (exact mass ~425.2 g/mol).
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Basic: How do solubility and stability profiles impact experimental design for this compound?
Methodological Answer:
The compound’s solubility is highly solvent-dependent:
- Polar aprotic solvents (DMF, DMSO): Ideal for reactions (solubility >50 mg/mL).
- Aqueous buffers : Limited solubility (<1 mg/mL at pH 7.4); use co-solvents (e.g., 10% DMSO) for biological assays .
Stability Considerations: - Store under inert gas (N₂/Ar) at -20°C to prevent sulfonamide hydrolysis.
- Avoid prolonged exposure to light due to aryl fluoride sensitivity .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Employ density functional theory (DFT) to model electronic effects of the sulfonyl and trifluoroethoxy groups on reactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., kinases or proteases). Key steps:
Optimize 3D geometry using Gaussian or ORCA.
Screen virtual libraries for substituents improving steric/complementarity.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What experimental design strategies minimize trial-and-error in reaction optimization?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). Example workflow:
Define factors and levels (e.g., temperature: 60–100°C; solvent ratio DMF:toluene 1:1 to 1:3).
Use a central composite design to generate 15–20 experiments.
Analyze via response surface methodology (RSM) to identify optimal conditions .
Case Study:
A 2⁴ factorial design reduced reaction steps for a related azetidine derivative from 8 to 3, achieving 85% yield .
Advanced: How can biological activity data be reconciled with structural predictions when contradictions arise?
Methodological Answer:
Contradictions (e.g., high computational binding scores but low in vitro activity) may stem from:
- Solvent effects : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model aqueous environments.
- Metabolite interference : Perform LC-MS/MS to identify degradation products in cell media.
- Off-target interactions : Validate via kinome-wide profiling or CRISPR-Cas9 knockout models .
Advanced: What strategies resolve conflicting spectroscopic data during structure elucidation?
Methodological Answer:
Cross-validate techniques : Compare NOESY (for spatial proximity) with DFT-calculated coupling constants.
Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals.
Crystallography : Grow single crystals (e.g., via slow vapor diffusion) for X-ray structure determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
